5-Hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol to form methyl-1H-1,2,4-triazole-3-carboxylate, which can then be further modified to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
5-Hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 1H-1,2,3-Triazole-4-carboxylic acid
- 5-Carboxy-1,2,3-triazole
- Methyl-1H-1,2,4-triazole-3-carboxylate
Uniqueness: 5-Hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the triazole ring. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C4H5N3O3 |
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Molecular Weight |
143.10 g/mol |
IUPAC Name |
1-methyl-5-oxo-2H-triazole-4-carboxylic acid |
InChI |
InChI=1S/C4H5N3O3/c1-7-3(8)2(4(9)10)5-6-7/h6H,1H3,(H,9,10) |
InChI Key |
DPIRBQCMOKJUJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=NN1)C(=O)O |
Origin of Product |
United States |
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